Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- is a chiral phosphine ligand known for its applications in asymmetric catalysis. This compound is characterized by its unique structure, which includes a binaphthyl backbone substituted with a methoxy group and two phenyl groups attached to the phosphorus atom. Its chiral nature makes it particularly valuable in enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- typically involves the reaction of (1S)-2’-methoxy-1,1’-binaphthyl-2-yl lithium with chlorodiphenylphosphine. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals to form active catalytic species. These species facilitate various chemical transformations by providing a chiral environment, which leads to the formation of enantioselective products. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.
Comparison with Similar Compounds
Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- can be compared with other chiral phosphine ligands such as:
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Known for its high enantioselectivity in various catalytic reactions.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (S-BINAP): Similar to BINAP but with opposite chirality.
®-(+)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand used in asymmetric catalysis.
The uniqueness of Phosphine, [(1S)-2’-methoxy[1,1’-binaphthalen]-2-yl]diphenyl- lies in its specific substitution pattern, which can offer different steric and electronic properties compared to other chiral phosphine ligands.
Biological Activity
Phosphine compounds, particularly those with chiral characteristics, have garnered attention in medicinal chemistry due to their potential biological activities. One such compound, Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- , has demonstrated promising properties in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₃₃H₂₅OP
- Molecular Weight : 468.53 g/mol
- CAS Number : 134484-36-9
The structure comprises a diphenylphosphine moiety linked to a methoxy-substituted binaphthyl backbone, which contributes to its unique electronic and steric properties.
Cytotoxicity Against Cancer Cells
Recent studies have investigated the cytotoxic effects of phosphine derivatives on various cancer cell lines. The compound has shown significant activity against:
- A2780 human ovarian carcinoma
- A549 human lung carcinoma
- K562 chronic myelogenous leukemia
- HeLa (human cervix carcinoma)
In vitro assays revealed that the compound exhibits an IC₅₀ value ranging from 0.5 to 7.0 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Selectivity Towards Cancer Cells
One of the notable features of this phosphine compound is its selectivity towards cancer cells over non-cancerous cells. For instance, it has been shown to preferentially inhibit cancer cell growth while sparing human umbilical vein endothelial cells (HUVEC), which are often used as a model for normal cell lines .
Study on Gold(I) Complexes
A study focused on gold(I) complexes containing phosphine ligands similar to [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- reported that these complexes exhibited substantial cytotoxicity and stability in biologically relevant media. These findings suggest that the phosphine's structural features may enhance the biological efficacy of metal-based drugs .
Reactivity Studies
Another research highlighted the reactivity of phosphines in forming complexes with transition metals. The unique donor properties of phosphines like [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl- could be leveraged in designing novel metallodrugs with improved therapeutic profiles .
Summary of Biological Activities
Properties
Molecular Formula |
C33H25OPS |
---|---|
Molecular Weight |
500.6 g/mol |
InChI |
InChI=1S/C33H25OP.S/c1-34-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27;/h2-23H,1H3; |
InChI Key |
YUFTZXHXTHDINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6.[S] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.